GSK2838232

HIV-1 maturation inhibitor drug resistance Gag polymorphism

GSK2838232 is a second-generation HIV-1 maturation inhibitor specifically designed to overcome polymorphism-driven resistance that limits bevirimat. It offers broad-spectrum activity (mean IC50 1.6 nM across 26 isolates), retains potency against bevirimat-resistant V370A mutant, and has a favorable PK profile (~34 h half-life boosted). Its Phase IIa clinical validation de-risks its use in combination studies compared to failed candidates like BMS-955176. Ideal for dissecting late-stage Gag processing and benchmarking next-gen inhibitors.

Molecular Formula C48H73ClN2O6
Molecular Weight 809.6 g/mol
CAS No. 1443460-91-0
Cat. No. B607810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2838232
CAS1443460-91-0
SynonymsGSK2838232;  GSK-2838232;  GSK 2838232.
Molecular FormulaC48H73ClN2O6
Molecular Weight809.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
InChIInChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
InChIKeyMEOWKUXNVNJAMY-PZFKGGKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2838232 (CAS 1443460-91-0) Procurement Guide: A Second-Generation HIV-1 Maturation Inhibitor for Antiviral Research


GSK2838232 (CAS 1443460-91-0) is a second-generation, small-molecule, oral inhibitor of HIV-1 maturation derived from betulin [1]. It functions by binding to the HIV-1 Gag protein and blocking the proteolytic cleavage at the capsid/spacer peptide 1 (CA/SP1) junction, thereby rendering newly formed virions non-infectious [2]. This compound is an investigational agent developed for once-daily dosing in combination antiretroviral therapy, typically boosted with a pharmacoenhancer such as ritonavir or cobicistat [3]. As a research tool, it is primarily used to study HIV-1 replication mechanisms and to evaluate the therapeutic potential of maturation inhibition as a distinct antiviral strategy [4].

Why GSK2838232 Cannot Be Substituted with Bevirimat or Other In-Class Maturation Inhibitors


Maturation inhibitors are not interchangeable due to profound differences in their antiviral spectrum, potency, and clinical viability. The first-generation inhibitor bevirimat is clinically ineffective in approximately 60% of patients due to naturally occurring Gag polymorphisms, particularly in the Q369-V370 region, which severely limit its utility [1]. Another second-generation candidate, BMS-955176 (GSK3532795), was abandoned after poor Phase II results, highlighting that even within the same generation, developmental outcomes diverge significantly [2]. GSK2838232 was specifically designed to overcome the polymorphism-driven resistance that plagued bevirimat and to achieve a pharmacokinetic profile suitable for once-daily, boosted oral administration [3]. Therefore, selecting a generic 'maturation inhibitor' for research or clinical development without considering these specific, quantifiable differentiators risks experimental failure or inaccurate translational predictions.

Quantitative Differentiation Guide for GSK2838232: Potency, Spectrum, and Clinical Performance Data


Potency Retained Against Bevirimat-Resistant HIV-1 Mutants

GSK2838232 demonstrates equipotent activity against both wild-type HIV-1 and the bevirimat-resistant V370A Gag mutant, a critical differentiator from the first-generation inhibitor bevirimat, whose potency is severely compromised by this common polymorphism [1].

HIV-1 maturation inhibitor drug resistance Gag polymorphism

Broad-Spectrum Antiviral Activity Across HIV-1 Clades and Clinical Isolates

GSK2838232 exhibits potent, broad-spectrum antiviral activity against a diverse panel of HIV-1 isolates, including multiple group M subtypes and group O, with minimal variation in potency. This contrasts with bevirimat, whose activity is limited by Gag polymorphisms [1][2].

HIV-1 maturation inhibitor antiviral spectrum clade coverage

Superior Clinical Antiviral Efficacy and Tolerability vs. Discontinued BMS-955176

In a 10-day Phase IIa proof-of-concept monotherapy study, GSK2838232 demonstrated significant, dose-dependent reductions in HIV-1 viral load and was well tolerated. This positive outcome contrasts with the development of BMS-955176, another second-generation maturation inhibitor that was discontinued due to poor Phase II results [1][2].

HIV-1 maturation inhibitor clinical trial viral load reduction Phase IIa

Pharmacokinetic Profile Suitable for Once-Daily, Boosted Oral Dosing

GSK2838232 exhibits a favorable pharmacokinetic profile that supports once-daily oral administration when co-administered with a pharmacoenhancer like ritonavir (RTV). RTV boosting substantially increases GSK2838232 exposure and prolongs its half-life, enabling convenient dosing regimens [1].

HIV-1 maturation inhibitor pharmacokinetics ritonavir boosting half-life

Specificity for HIV-1: Intrinsic Resistance of HIV-2 and SIV

GSK2838232 is highly specific for HIV-1 and is intrinsically inactive against HIV-2 and SIV. This resistance is mapped to the CA/SP1 junction in the Gag protein, confirming its mechanism of action and defining its precise experimental utility [1].

HIV-1 maturation inhibitor HIV-2 SIV species specificity mechanism of action

Optimal Research and Preclinical Application Scenarios for GSK2838232


Investigating HIV-1 Gag Maturation and Mechanisms of Resistance

GSK2838232 is an ideal tool for dissecting the late-stage proteolytic processing of the HIV-1 Gag polyprotein. Its potent activity against a broad panel of HIV-1 isolates, including those with Gag polymorphisms that confer resistance to bevirimat, allows researchers to study the mechanism of maturation inhibition across diverse genetic backgrounds without confounding issues of compound inactivity [1]. The compound's specificity, demonstrated by the intrinsic resistance of HIV-2 and SIV due to differences in the CA/SP1 sequence, provides a precise genetic control for confirming on-target effects in experimental systems [2].

Evaluating Maturation Inhibitors in Combination Antiretroviral Therapy (cART) Regimens

GSK2838232's favorable pharmacokinetic profile, characterized by a half-life of ~34 hours when boosted with ritonavir, supports its use in once-daily dosing regimens. This makes it suitable for in vivo studies and preclinical models designed to evaluate the efficacy and drug-drug interactions of new cART combinations [3]. Its positive Phase IIa clinical data, showing significant viral load reductions as monotherapy, de-risks its inclusion in combination studies compared to other maturation inhibitors that failed in development, such as BMS-955176 [4].

Screening for Novel Maturation Inhibitors Using GSK2838232 as a Benchmark

Due to its well-characterized in vitro potency (e.g., IC50 of 0.81 nM against NL4-3 in MT4 cells) and broad-spectrum activity (mean IC50 of 1.6 nM across 26 isolates in PBMCs), GSK2838232 serves as an excellent positive control and benchmark compound in high-throughput screening assays for next-generation HIV-1 maturation inhibitors [1]. Its retained activity against the bevirimat-resistant V370A mutant provides a specific, quantifiable benchmark for new compounds aiming to overcome this clinically relevant resistance mechanism [1].

Studying the PK/PD Relationship of Maturation Inhibitors in Preclinical Models

The detailed pharmacokinetic data available for GSK2838232 in humans (e.g., 10-fold increase in AUC with ritonavir boosting, ~34-hour half-life) provides a robust framework for designing and interpreting pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models [3]. This allows for more accurate translational modeling to predict human efficacious doses and to understand the relationship between plasma exposure and antiviral effect, which was clearly demonstrated in the dose-ranging Phase IIa trial [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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